molecular formula C12H19Cl2N B1471530 1-(2-Chlorophenyl)hexan-1-amine hydrochloride CAS No. 2098024-76-9

1-(2-Chlorophenyl)hexan-1-amine hydrochloride

Cat. No.: B1471530
CAS No.: 2098024-76-9
M. Wt: 248.19 g/mol
InChI Key: RMPSJJNGQRBLAM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)hexan-1-amine hydrochloride, also known as CPHA, is an organic compound with a wide range of uses in the laboratory. It is a white crystalline solid that is soluble in water and ethanol. CPHA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in organic reactions.

Scientific Research Applications

Chemical Reactivity and Stability

  • 1-Aza-bicyclo[2.2.0]hexane, a related compound, demonstrates unusual reactivity and thermal instability due to strain and concomitant weakening of certain bonds, leading to its fragmentation into various compounds including chloro-, hydroxy-, and ethoxy-piperidine and N-methylene-3-butenyl-amine (Grob & Krasnobajew, 1964).

Application in Extraction Processes

  • Amine extractants like Aliquat 336 and Alamine 336, which may have chemical similarities to 1-(2-Chlorophenyl)hexan-1-amine hydrochloride, are effective in the extraction of hexavalent chromium, Cr(VI), from hydrochloric acid solutions. The extraction process is influenced by the presence of potassium chloride and phenolic compounds (Someda, El-Shazly, & Sheha, 2005).

Synthesis and Identification Techniques

  • A test purchase and synthesis study of bk-2C-B, an amine derivative, demonstrates the importance of analytical techniques like NMR spectroscopy, chromatography, and crystallography in confirming the identity of amine-based compounds. This research provides insights into the methods that could be applied to analyze compounds like this compound (Power et al., 2015).

Catalytic Applications

  • Research into N,N‐bis[chloro(aryl)phosphino]amines demonstrates their efficacy as ligands in catalytic processes, such as the selective oligomerization of ethene to 1‐hexene. This suggests potential catalytic applications for structurally similar amines (Höhne et al., 2017).

Corrosion Inhibition

  • Amines have been studied as corrosion inhibitors for mild steel in HCl medium. The structure and functional groups of the amines significantly affect their efficiency and mechanism of action, which could be relevant for derivatives like this compound (Boughoues et al., 2020).

Properties

IUPAC Name

1-(2-chlorophenyl)hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13;/h5-8,12H,2-4,9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSJJNGQRBLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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